molecular formula C20H21F3N2O B14921682 2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B14921682
M. Wt: 362.4 g/mol
InChI Key: MWFBLJVWJJWGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of 1-adamantylmethylamine with 3-(trifluoromethyl)benzoyl chloride, followed by cyclization with hydrazine hydrate to form the oxadiazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxadiazole ring is known to interact with nucleic acids and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole lies in its combination of the adamantyl, trifluoromethyl, and oxadiazole moieties. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21F3N2O

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1-adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C20H21F3N2O/c21-20(22,23)16-3-1-2-15(7-16)18-25-24-17(26-18)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h1-3,7,12-14H,4-6,8-11H2

InChI Key

MWFBLJVWJJWGJZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.